Urinary Abundance Superiority: tetranor-PGDM Exceeds 11β-PGF2α and 2,3-dinor-11β-PGF2α by >2.5-fold
In human urine, the endogenous concentration of tetranor-PGDM is significantly higher than that of other PGD2 metabolites. A direct quantitative comparison shows that tetranor-PGDM levels are 2.5-fold greater than those of 2,3-dinor-11β-PGF2α . This substantial difference in abundance enhances detectability and reduces pre-analytical variability.
| Evidence Dimension | Urinary concentration (ng/mg creatinine) |
|---|---|
| Target Compound Data | 1.5 ± 0.3 ng/mg creatinine |
| Comparator Or Baseline | 2,3-dinor-11β-PGF2α: 0.6 ± ng/mg creatinine |
| Quantified Difference | 2.5-fold higher concentration |
| Conditions | Human urine samples; LC-MS/MS quantification |
Why This Matters
Higher baseline abundance ensures reliable quantification even in samples with low PGD2 turnover, reducing the risk of undetectable signals in clinical and research settings.
